Cas no 24123-14-6 (2-((2-Aminoethyl)amino)acetic acid)

2-((2-Aminoethyl)amino)acetic acid structure
24123-14-6 structure
商品名:2-((2-Aminoethyl)amino)acetic acid
CAS番号:24123-14-6
MF:C4H10N2O2
メガワット:118.1344
MDL:MFCD00144824
CID:275840
PubChem ID:428913

2-((2-Aminoethyl)amino)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-((2-Aminoethyl)amino)acetic acid
    • N-(2-Aminoethyl)glycine
    • 2-(2-aminoethylamino)acetic acid
    • Glycine,N-(2-aminoethyl)-
    • H-Aeg-OH
    • N-β-Aminoethyl-Gly-OH
    • 2-aminoethylglycine
    • ethylenediaminemonoacetic acid
    • ethylenediamine-N-acetic acid
    • Ethylenediamine-N-monoacetic Acid
    • N-A-Aminoethyl-Gly-OH
    • 3,6-Diazahexanoic acid
    • N-beta-aminoethyl-Gly-OH
    • N--Aminoethyl-Gly-OH
    • Glycine, N-(2-aminoethyl)-
    • AEGEthylenediamine-N-acetic Acid
    • 2-[(2-aminoethyl)amino]acetic acid
    • Aminoethyl glycine
    • n-2-aminoethylglycine
    • (2-Aminoethyl)glycine
    • N- -Aminoethyl-Gly-OH
    • N-(2'-Aminoethyl)glycine
    • (2-Aminoethylamino)
    • AS-18228
    • SCHEMBL25747
    • MFCD00144824
    • FT-0629103
    • 24123-14-6
    • DTXSID50178844
    • (2-Amino-ethylamino)-acetic acid
    • PIINGYXNCHTJTF-UHFFFAOYSA-N
    • CHEBI:213462
    • HY-W012883
    • CS-W013599
    • NS00027561
    • A18507
    • J-015354
    • 1189485-63-9
    • n-(2-aminoethyl)-glycine
    • [(2-Aminoethyl)amino]acetic acid, AldrichCPR
    • FD21628
    • AKOS009158828
    • SB74074
    • A1153
    • EN300-176094
    • N-.beta.-aminoethyl-gly-oh
    • [(2-AMINOETHYL)AMINO]ACETIC ACID
    • MDL: MFCD00144824
    • インチ: 1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
    • InChIKey: PIINGYXNCHTJTF-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 118.074228g/mol
  • ひょうめんでんか: 0
  • XLogP3: -3.8
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 118.074228g/mol
  • 単一同位体質量: 118.074228g/mol
  • 水素結合トポロジー分子極性表面積: 75.4Ų
  • 重原子数: 8
  • 複雑さ: 74.4
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.161
  • ゆうかいてん: 141.0 to 145.0 deg-C
  • ふってん: 290 ºC
  • フラッシュポイント: 129 ºC
  • すいようせい: very faint turbidity
  • あんていせい: Incompatible with strong oxidizing agents.
  • PSA: 75.35000
  • LogP: -0.28950
  • ようかいせい: 未確定

2-((2-Aminoethyl)amino)acetic acid セキュリティ情報

2-((2-Aminoethyl)amino)acetic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-((2-Aminoethyl)amino)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-176094-0.5g
2-[(2-aminoethyl)amino]acetic acid
24123-14-6
0.5g
$97.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N48000-1g
2-((2-Aminoethyl)amino)acetic acid
24123-14-6
1g
¥736.0 2021-09-04
abcr
AB136229-25 g
N-(2-Aminoethyl)glycine, 97% (H2NEt-Gly-OH); .
24123-14-6 97%
25g
€1196.00 2023-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N48000-100mg
2-((2-Aminoethyl)amino)acetic acid
24123-14-6
100mg
¥206.0 2021-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF908-100MG
2-(2-aminoethylamino)acetic acid
24123-14-6 95%
100MG
¥ 112.00 2023-04-05
Fluorochem
208680-10g
2-((2-Aminoethyl)amino)acetic acid
24123-14-6 95%
10g
£497.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1153-1g
2-((2-Aminoethyl)amino)acetic acid
24123-14-6 97.0%(T)
1g
¥1090.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A124646-1g
2-((2-Aminoethyl)amino)acetic acid
24123-14-6 97%
1g
¥668.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RO100-50mg
2-((2-Aminoethyl)amino)acetic acid
24123-14-6 97%
50mg
136CNY 2021-05-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A124646-50mg
2-((2-Aminoethyl)amino)acetic acid
24123-14-6 97%
50mg
¥56.90 2023-09-04

2-((2-Aminoethyl)amino)acetic acid 合成方法

2-((2-Aminoethyl)amino)acetic acid 関連文献

2-((2-Aminoethyl)amino)acetic acidに関する追加情報

Introduction to 2-((2-Aminoethyl)amino)acetic acid (CAS No. 24123-14-6)

2-((2-Aminoethyl)amino)acetic acid, identified by its Chemical Abstracts Service (CAS) number 24123-14-6, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This amino acid derivative has garnered attention due to its versatile structural properties and potential applications in drug design, biomaterials, and therapeutic interventions. The compound's unique molecular framework, featuring both amino and carboxyl functional groups, makes it a valuable candidate for various chemical modifications and biological interactions.

The molecular structure of 2-((2-Aminoethyl)amino)acetic acid consists of a central acetic acid backbone, with two amino groups attached at the alpha position. The presence of the (2-aminoethyl)amino side chain introduces additional reactivity and binding potential, enabling the compound to participate in hydrogen bonding, ionic interactions, and coordination chemistry. These features are particularly relevant in the context of enzyme inhibition, receptor binding, and the development of novel chelating agents.

In recent years, research on 2-((2-Aminoethyl)amino)acetic acid has been expanding into several promising areas. One notable application lies in its role as a building block for peptide mimetics and peptidomimetics. The compound's ability to mimic the structural and functional aspects of natural peptides while offering enhanced stability and bioavailability has made it a focus of interest for medicinal chemists. For instance, studies have demonstrated its utility in creating protease inhibitors that target pathogenic enzymes involved in infectious diseases and cancer.

Moreover, the chelating properties of 2-((2-Aminoethyl)amino)acetic acid have been explored in the development of targeted drug delivery systems. By coordinating with metal ions such as copper or zinc, this compound can form stable complexes that enhance the solubility and bioavailability of therapeutic agents. Such complexes have shown promise in clinical trials for treating neurodegenerative disorders and metalloproteinase-mediated diseases. The ability to fine-tune the chelating environment through structural modifications allows for precise control over drug release kinetics, improving therapeutic efficacy.

Recent advancements in computational chemistry have further illuminated the potential of 2-((2-Aminoethyl)amino)acetic acid as a scaffold for drug discovery. Molecular docking studies have identified its high affinity for various biological targets, including kinases, transcription factors, and ion channels. These findings have prompted investigations into its role as an antagonist or agonist in modulating signaling pathways associated with inflammation, neuroprotection, and metabolic disorders. The compound's dual functionality—combining both amino groups with an acetic acid moiety—provides a rich chemical space for designing molecules with tailored pharmacological profiles.

The synthesis of 2-((2-Aminoethyl)amino)acetic acid has also seen significant progress, with multiple synthetic routes being developed to achieve high yields and purity. Traditional methods involving condensation reactions between ethylene diamine and glyoxylic acid remain widely used, while newer approaches employing enzymatic catalysis offer improved selectivity and reduced environmental impact. These advancements not only facilitate large-scale production but also enable the introduction of diverse substituents for customized applications.

In the realm of biomaterials science, 2-((2-Aminoethyl)amino)acetic acid has been incorporated into hydrogels and polymers designed for biomedical applications. Its ability to form cross-linked networks while maintaining biocompatibility makes it suitable for wound healing dressings, tissue engineering scaffolds, and drug-eluting implants. Research has highlighted its role in enhancing cell adhesion and proliferation by providing a hydrated matrix rich in functional groups that can interact with cellular components.

The therapeutic potential of 2-((2-Aminoethyl)amino)acetic acid extends beyond its direct applications to include use as an intermediate in synthesizing more complex bioactive molecules. For example, it serves as a precursor for designing small-molecule inhibitors targeting specific disease pathways. Its versatility allows chemists to explore diverse modifications—such as introducing fluorinated groups or altering the length of side chains—to optimize pharmacokinetic properties like absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).

As computational biology continues to evolve, machine learning models are being employed to predict the binding affinities and pharmacological activities of derivatives of 2-((2-Aminoethyl)amino)acetic acid. These predictive tools have accelerated the discovery process by identifying promising candidates for experimental validation. Such interdisciplinary approaches highlight the compound's significance as a node in synthetic chemistry networks that bridge molecular design with biological function.

The environmental impact of utilizing 2-((2-Aminoethyl)amino)acetic acid has also been addressed through green chemistry principles. Efforts to develop solvent-free reactions or use renewable feedstocks have reduced waste generation while maintaining high product yields. These sustainable practices align with global initiatives to promote environmentally responsible pharmaceutical manufacturing.

In conclusion, 2-((2-Aminoethyl)amino)acetic acid (CAS No. 24123-14-6 ) represents a multifaceted compound with broad applications across pharmaceuticals,biomaterials,and biomedicine research . Its unique structural features continue to inspire innovative research ,with ongoing studies exploring its potential in treating complex diseases ,enhancing material performance ,and advancing sustainable chemical practices . As our understanding deepens ,the role this molecule will play in future therapeutics is bound to expand further .

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